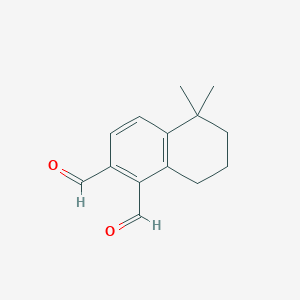![molecular formula C19H22NOPSi B14289370 1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole CAS No. 113545-93-0](/img/structure/B14289370.png)
1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole typically involves multiple steps, including the formation of the azaphosphole ring and the introduction of the trimethylsilyl group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the azaphosphole ring through cyclization of appropriate precursors.
Silylation: Introduction of the trimethylsilyl group using reagents such as trimethylsilyl chloride in the presence of a base. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halides.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for potential therapeutic uses, although specific applications are still under research.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole exerts its effects involves interactions with molecular targets and pathways. The trimethylsilyl group can influence the compound’s reactivity and stability, while the azaphosphole ring can participate in various chemical reactions. Specific molecular targets and pathways depend on the context of its application .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other azaphospholes and silylated organic molecules. Compared to these compounds, 1-Methyl-2,5-diphenyl-4-[(trimethylsilyl)oxy]-1H-1,3-azaphosphole is unique due to its specific combination of the azaphosphole ring and the trimethylsilyl group, which imparts distinct chemical and physical properties . Some similar compounds include:
- 1-Methyl-2,5-diphenyl-1H-1,3-azaphosphole
- 4-[(Trimethylsilyl)oxy]-1H-1,3-azaphosphole
Eigenschaften
CAS-Nummer |
113545-93-0 |
|---|---|
Molekularformel |
C19H22NOPSi |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
trimethyl-[(1-methyl-2,5-diphenyl-1,3-azaphosphol-4-yl)oxy]silane |
InChI |
InChI=1S/C19H22NOPSi/c1-20-17(15-11-7-5-8-12-15)19(21-23(2,3)4)22-18(20)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI-Schlüssel |
WBKORALUOOSUHU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(P=C1C2=CC=CC=C2)O[Si](C)(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


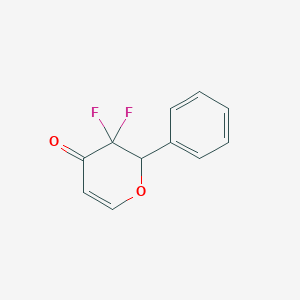
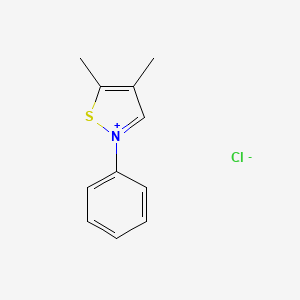
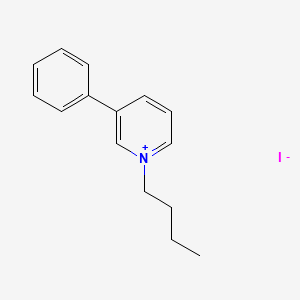
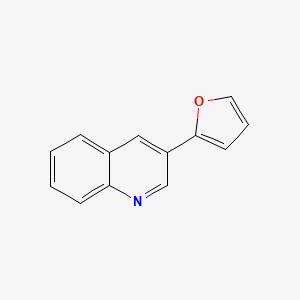
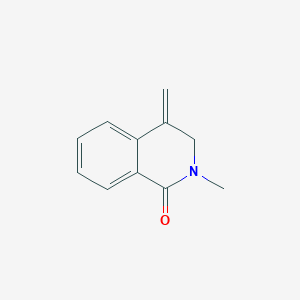
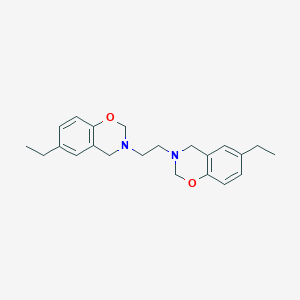
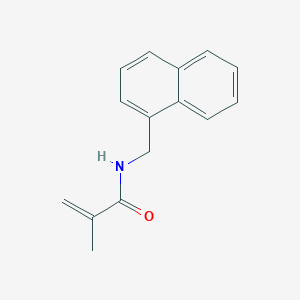
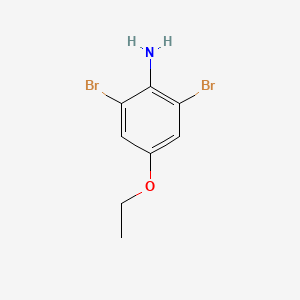
![1-[1-(Ethenyloxy)ethyl]-4-methoxybenzene](/img/structure/B14289354.png)
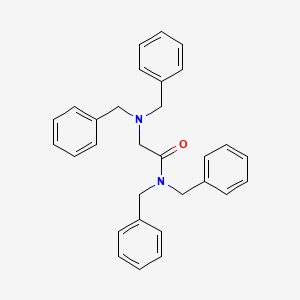

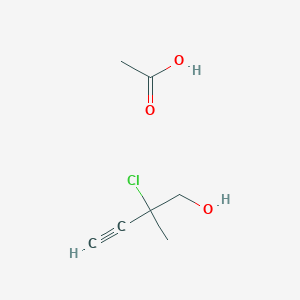
![{[(4-Ethoxy-2-methylbutan-2-yl)sulfanyl]methyl}benzene](/img/structure/B14289378.png)
